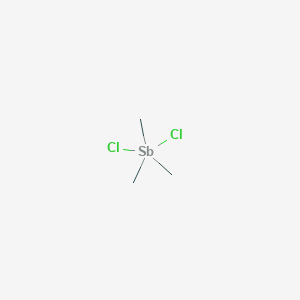
Chlorotris(triphenylarsine)rhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorotris(triphenylarsine)rhodium, also known as Wilkinson's catalyst, is a homogeneous catalyst widely used in organic chemistry. It was first synthesized by Wilkinson and his team in 1965 and has since become an essential tool in the synthesis of organic compounds.
Mécanisme D'action
The mechanism of action of Chlorotris(triphenylarsine)rhodium involves the coordination of the rhodium center with the triphenylarsine ligands. The resulting complex can activate C-H bonds through oxidative addition and subsequent reductive elimination.
Effets Biochimiques Et Physiologiques
Chlorotris(triphenylarsine)rhodium is not used in biochemical or physiological research due to its toxicity. It is a highly toxic compound that can cause severe health effects if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Chlorotris(triphenylarsine)rhodium is its high catalytic activity, which allows for the synthesis of complex organic molecules with high yields. However, its toxicity limits its use in laboratory experiments, and proper safety precautions must be taken when handling the compound.
Orientations Futures
There are several future directions for research on Chlorotris(triphenylarsine)rhodium. One area of interest is the development of new catalysts based on the structure of Chlorotris(triphenylarsine)rhodium's catalyst. Another direction is the study of the catalytic properties of Chlorotris(triphenylarsine)rhodium in new organic reactions. Finally, there is a need for research on the safe handling and disposal of Chlorotris(triphenylarsine)rhodium in laboratory settings.
Méthodes De Synthèse
The synthesis of Chlorotris(triphenylarsine)rhodium involves the reaction of rhodium(III) chloride hydrate with triphenylarsine in the presence of a reducing agent such as sodium borohydride. The reaction produces the desired compound as a yellow-orange crystalline solid.
Applications De Recherche Scientifique
Chlorotris(triphenylarsine)rhodium has been extensively studied for its catalytic properties in various organic reactions. Its ability to activate C-H bonds has made it a valuable tool in the synthesis of complex organic molecules. It has been used in the synthesis of natural products, pharmaceuticals, and polymers.
Propriétés
Numéro CAS |
14973-92-3 |
|---|---|
Nom du produit |
Chlorotris(triphenylarsine)rhodium |
Formule moléculaire |
C54H45As3ClRh- |
Poids moléculaire |
1057.1 g/mol |
Nom IUPAC |
rhodium;triphenylarsane;chloride |
InChI |
InChI=1S/3C18H15As.ClH.Rh/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1 |
Clé InChI |
VEWASWVNPCOVHI-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] |
SMILES canonique |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] |
Autres numéros CAS |
14973-92-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)








![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)



